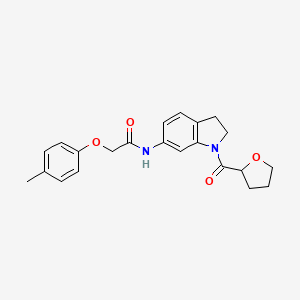

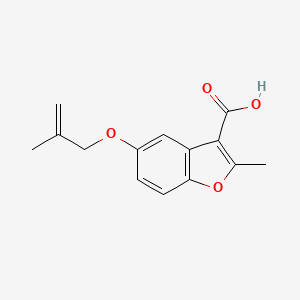

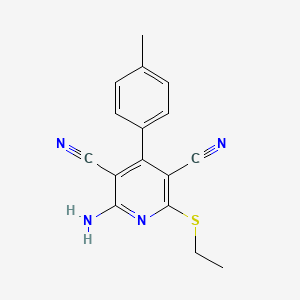

![molecular formula C7H5ClN4 B2994459 吡唑并[1,5-a]嘧啶-6-腈;盐酸盐 CAS No. 2413904-24-0](/img/structure/B2994459.png)

吡唑并[1,5-a]嘧啶-6-腈;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidine derivatives are a significant family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .科学研究应用

Optical Applications in Fluorophores

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They offer simpler and greener synthetic methodologies and are used in the design of solid-state emitters with good emission intensities. These properties make them comparable to commercial probes like coumarin-153 and rhodamine 6G .

Pharmacology: PI3Kδ Inhibitors

In pharmacology, derivatives of pyrazolo[1,5-a]pyrimidine have been developed as selective PI3Kδ inhibitors. These inhibitors show promise in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), with some compounds exhibiting low nanomolar IC50 values and high selectivity .

Antitumor Agents

This compound has been found to exhibit antitumor properties. Pyrazolo[1,5-a]pyrimidines are considered important privileged structures in drug development, with several derivatives showing biological activity against various cancer cell lines .

TRPC6 Antagonists for Gastric Cancer

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as TRPC6 antagonists, showing therapeutic potential against human gastric cancer. TRPC6 proteins form receptor-operated Ca2+ permeable channels, and selective antagonists for these channels are rare but beneficial for treating diseases, including cancer .

Synthesis and Properties in Chemistry

The compound’s derivatives are used in the synthesis of various structurally diverse molecules. They serve as synthetic intermediates in preparing chemicals relevant to biological, physical-chemical, material science, and industrial fields .

Materials Science: Fluorogenic Heterocyclic Compounds

In materials science, pyrazolo[1,5-a]pyrimidine-based fluorophores are advantageous over hydrocarbon-based fluorophores due to their synthetic accessibility, potential chelating abilities, and better solubility in green solvents. They are crucial for studying the dynamics of intracellular processes and the development of organic materials .

Environmental Science: Solvatofluorochromic Effect

The compound displays a solvatofluorochromic effect, which is the ability to change color in response to solvent polarity changes. This property is significant for environmental sensing applications, where the detection of solvent changes can indicate the presence of pollutants or other environmental factors .

Energetic Materials: Heat-Resistant Explosives

Pyrazolo[1,5-a]pyrimidine with an “amino–nitro–amino” arrangement has been explored for use in heat-resistant explosives. The synthesis of such compounds is a major challenge in the research of energetic materials, and this compound offers a promising avenue for development .

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines are known to be effective inhibitors of cyclin-dependent kinases (CDKs) . CDKs play a crucial role in the transmission of mitogenic signals and a variety of other cellular events such as cell proliferation, migration, differentiation, metabolism, and immune response .

Mode of Action

The mode of action of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride involves its interaction with CDKs. By inhibiting these kinases, the compound interferes with the transmission of mitogenic signals, thereby affecting various cellular events .

Biochemical Pathways

The inhibition of CDKs by Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride affects the biochemical pathways involved in cell proliferation, migration, differentiation, metabolism, and immune response . The exact downstream effects of these pathway disruptions would depend on the specific cellular context.

Result of Action

The primary result of the action of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride is the inhibition of CDKs, leading to disruptions in various cellular events . This can have significant molecular and cellular effects, particularly in the context of cancer cells, where the compound has been reported to show cytotoxic activities .

Action Environment

The action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride can be influenced by various environmental factors. For instance, the compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties . This suggests that light conditions could potentially influence the compound’s action.

未来方向

属性

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4.ClH/c8-3-6-4-9-7-1-2-10-11(7)5-6;/h1-2,4-5H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIXWAONJGGOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

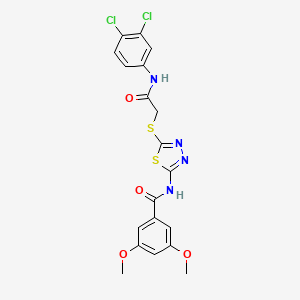

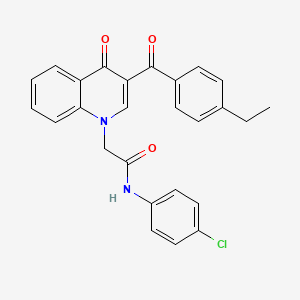

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)

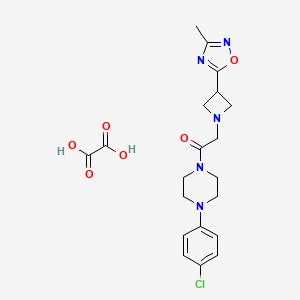

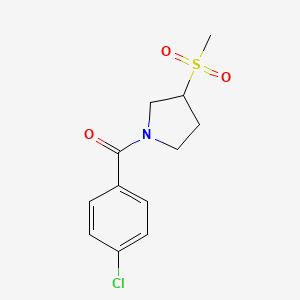

![Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2994379.png)

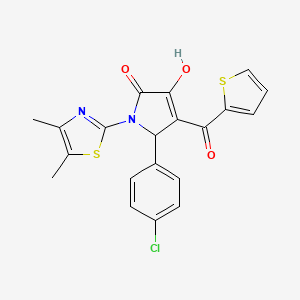

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2994383.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2994386.png)

![(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid](/img/structure/B2994389.png)